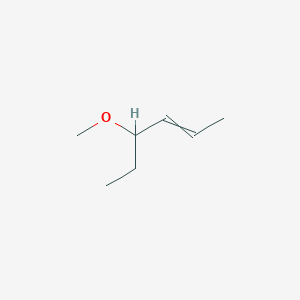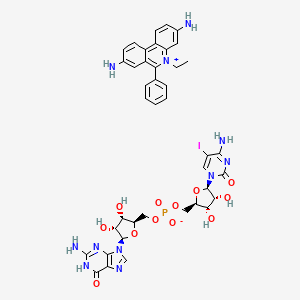
Ethidium-5-iodocytidylyl(3'-5')guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethidium-5-iodocytidylyl(3’-5’)guanosine is a complex compound that combines the properties of ethidium, a well-known fluorescent dye, with a dinucleoside monophosphate structure. This compound is particularly significant in molecular biology and biochemistry due to its ability to intercalate with DNA, making it a valuable tool for studying nucleic acid interactions .
Preparation Methods
The synthesis of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves several steps. The starting materials typically include ethidium bromide and the dinucleoside monophosphate, 5-iodocytidylyl(3’-5’)guanosine. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Ethidium-5-iodocytidylyl(3’-5’)guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its fluorescence.
Reduction: Reduction reactions can modify the compound’s structure, potentially impacting its ability to intercalate with DNA.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms within the compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethidium-5-iodocytidylyl(3’-5’)guanosine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study nucleic acid interactions and to visualize DNA in electrophoresis gels.
Biology: Helps in understanding the mechanisms of DNA replication and repair by intercalating with DNA and allowing for visualization under fluorescent microscopy.
Industry: Utilized in the production of fluorescent dyes and as a component in various biochemical assays.
Mechanism of Action
The primary mechanism of action of Ethidium-5-iodocytidylyl(3’-5’)guanosine involves intercalation with DNA. This process occurs when the compound inserts itself between the base pairs of the DNA double helix, causing structural changes that can be detected using various analytical techniques. The molecular targets include the DNA strands themselves, and the pathways involved are related to DNA replication, transcription, and repair .
Comparison with Similar Compounds
Ethidium-5-iodocytidylyl(3’-5’)guanosine is unique due to its specific combination of ethidium and the dinucleoside monophosphate structure. Similar compounds include:
Ethidium bromide: A widely used fluorescent dye for DNA visualization.
5-Iodouridylyl(3’-5’)adenosine: Another dinucleoside monophosphate that can intercalate with DNA.
Acridine orange: A fluorescent dye with similar intercalative properties but different structural characteristics. The uniqueness of Ethidium-5-iodocytidylyl(3’-5’)guanosine lies in its specific binding affinity and the structural changes it induces in DNA.
Properties
CAS No. |
64822-98-6 |
|---|---|
Molecular Formula |
C40H43IN11O12P |
Molecular Weight |
1027.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-iodo-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;5-ethyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C21H19N3.C19H24IN8O12P/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;20-5-1-27(19(34)24-13(5)21)16-11(31)9(29)6(39-16)2-37-41(35,36)38-3-7-10(30)12(32)17(40-7)28-4-23-8-14(28)25-18(22)26-15(8)33/h3-13,23H,2,22H2,1H3;1,4,6-7,9-12,16-17,29-32H,2-3H2,(H,35,36)(H2,21,24,34)(H3,22,25,26,33)/t;6-,7-,9-,10-,11-,12-,16-,17-/m.1/s1 |
InChI Key |
IHGCYGDCLDIZAY-GVBONPNOSA-N |
Isomeric SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


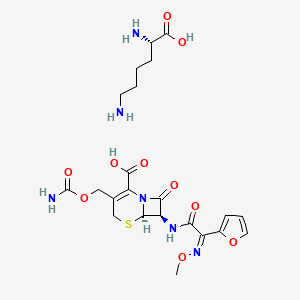
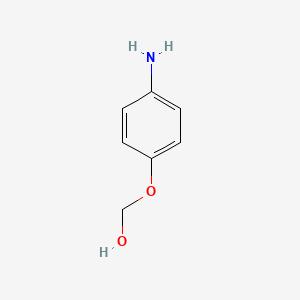
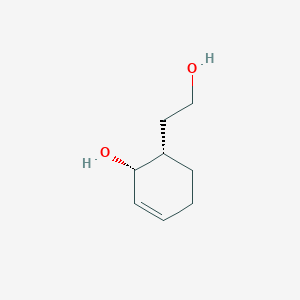
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
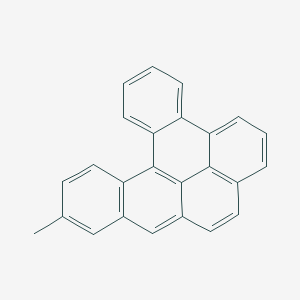


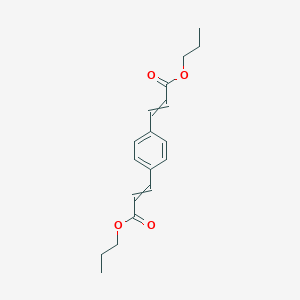
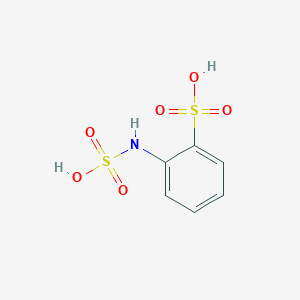

![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
![3-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B14496389.png)
![3-Penten-2-one, 4-[(2,3,6-trimethyl-1H-indol-5-yl)amino]-](/img/structure/B14496395.png)
